molecular formula C16H18N8 B6442674 9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine CAS No. 2640818-48-8

9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine

Cat. No.: B6442674
CAS No.: 2640818-48-8
M. Wt: 322.37 g/mol
InChI Key: HORZYBVHORTYRV-UHFFFAOYSA-N
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Description

9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine is a complex organic compound that features a purine core substituted with a cyclopropyl group and a pyrimidin-2-yl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the cyclopropyl group and the pyrimidin-2-yl piperazine moiety. Key steps may include:

    Cyclopropylation: Introduction of the cyclopropyl group to the purine core using cyclopropyl halides under basic conditions.

    Piperazine Substitution: Coupling of the pyrimidin-2-yl piperazine to the purine core using nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like alkyl halides or aryl halides under basic or acidic conditions, often with catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.

    2-(4-Phenylpiperazin-1-yl)pyrimidine: Another compound with a pyrimidine core and piperazine moiety.

Uniqueness

9-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]-9H-purine is unique due to its specific combination of a purine core with a cyclopropyl group and a pyrimidin-2-yl piperazine moiety. This unique structure may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

9-cyclopropyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8/c1-4-17-16(18-5-1)23-8-6-22(7-9-23)14-13-15(20-10-19-14)24(11-21-13)12-2-3-12/h1,4-5,10-12H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORZYBVHORTYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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